molecular formula C12H10ClN3O3S B2857512 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid CAS No. 401637-68-1

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid

Cat. No.: B2857512
CAS No.: 401637-68-1
M. Wt: 311.74
InChI Key: CIQSIKFBFXROON-UHFFFAOYSA-N
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Description

"2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid" is a thiazole-based compound featuring a ureido group substituted at the 2-position of the thiazole ring. The ureido moiety is further modified with a 4-chlorophenyl group, while the 4-position of the thiazole is linked to an acetic acid side chain. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The chlorophenyl group enhances lipophilicity and may influence electronic effects, while the acetic acid moiety improves aqueous solubility through ionization at physiological pH. Thiazole derivatives are widely explored for their antimicrobial, anti-inflammatory, and kinase-inhibitory activities, positioning this compound as a candidate for further pharmacological studies.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-7-1-3-8(4-2-7)14-11(19)16-12-15-9(6-20-12)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQSIKFBFXROON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid typically involves the reaction of 4-chlorophenyl isocyanate with thiazole derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ureido linkage. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, bases like sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis of 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the thiazole ring, followed by the introduction of the ureido group and subsequent acetic acid functionalization. The specific synthetic routes may vary, but they generally follow established protocols in organic chemistry, utilizing reagents such as isocyanates and various coupling agents to facilitate the formation of the desired structure.

General Synthetic Route:

  • Formation of Thiazole Ring : Initial steps involve creating a thiazole framework through condensation reactions.
  • Ureido Group Introduction : The ureido moiety is introduced via reaction with isocyanates.
  • Final Acetic Acid Functionalization : The acetic acid group is added through standard carboxylation techniques.

Antitumor Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antitumor activities. For instance, a series of thiazole-based compounds were synthesized and tested for their ability to inhibit tumor cell proliferation. Notably, compounds with phenylethylamine segments showed enhanced antitumor effects compared to others . The biological screening employed methods such as the MTT assay to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to exhibit inhibitory effects on inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Case Studies

  • Antitumor Development : A study focused on synthesizing a library of thiazole derivatives, including variations of the target compound, demonstrated promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and NCI-H1650 (lung cancer). Compounds were evaluated for their potency compared to established chemotherapeutics like Taxol .
  • Anti-inflammatory Research : Another case study highlighted the compound's role in modulating inflammatory responses in vitro, suggesting its potential use in treating autoimmune diseases or chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Structural and Functional Group Variations

Target Compound :

  • Core Structure : Thiazole ring with a ureido (NHCONH-) group at position 2 and acetic acid at position 3.
  • Substituent : 4-Chlorophenyl on the ureido nitrogen.
  • Key Features :

  • Ureido group provides hydrogen-bonding capacity (donor/acceptor).
  • Acetic acid increases solubility via ionization (pKa ~4–5).

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid (CAS 878618-18-9) : Core Structure: Thiazole ring with a phenylamino (NH-) group at position 2 and acetic acid at position 4. Substituent: 2-Fluorophenyl on the amino nitrogen. Key Differences:

  • Electron Effects : Fluorine at the ortho position introduces steric hindrance and electron-withdrawing effects.
  • Solubility : Similar acetic acid moiety, but reduced polarity due to the absence of the ureido group.

Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS 431892-85-2) :

  • Core Structure : Thiazole ring with a thioureido (NHCSNH-) group at position 2 and an ethyl ester at position 4.
  • Substituent : Thiophene-2-carbonyl on the thioureido nitrogen.
  • Key Differences :

  • Functional Group : Thioureido (NHCSNH-) instead of ureido (NHCONH-), increasing lipophilicity and altering hydrogen-bonding capacity.
  • Heterocycle : Thiophene introduces sulfur-mediated interactions (e.g., dipole-dipole, π-stacking).
  • Ester vs. Acid : Ethyl ester reduces solubility but may act as a prodrug, hydrolyzing to the active carboxylic acid in vivo.

Physicochemical Properties

Property Target Compound [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate
Molecular Formula C₁₂H₁₁ClN₄O₃S C₁₁H₁₀FN₃O₂S C₁₃H₁₃N₃O₃S₃
Molar Mass (g/mol) 326.76 291.28 355.46
Density (g/cm³) Not reported Not reported 1.480±0.06 (Predicted)
pKa ~4–5 (carboxylic acid) ~4–5 (carboxylic acid) 7.14±0.70 (thioureido group)
Key Functional Groups Ureido, Chlorophenyl, Acetic Acid Phenylamino, Fluorophenyl, Acetic Acid Thioureido, Thiophene-carbonyl, Ethyl Ester
Solubility Profile Moderate (ionizable acid) Moderate (ionizable acid) Low (ester form); increases upon hydrolysis to acid

Biological Activity

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a thiazole ring and a chlorophenyl group, is being investigated for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with thiazole derivatives. The process often requires a base, such as triethylamine, to facilitate the formation of the ureido linkage. Following synthesis, purification methods like recrystallization are employed to achieve high purity levels.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or cancer progression, leading to therapeutic effects. For instance, it has been suggested that compounds with similar thiazole structures can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For example, derivatives containing thiazole rings have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismsInhibition Zone (mm)MIC (µg/mL)
Thiazole AE. coli1532
Thiazole BS. aureus1816
This compoundC. albicans208

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, particularly through its inhibition of pro-inflammatory cytokines. Studies have shown that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

In addition to its antimicrobial and anti-inflammatory activities, this compound is being explored for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12Inhibition of cell proliferation
MCF-7 (breast cancer)15Induction of apoptosis
A549 (lung cancer)10Disruption of kinase signaling

Case Studies

A notable study evaluated the effects of thiazole derivatives on various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against HeLa and MCF-7 cells, with IC50 values indicating strong inhibitory potential .

Another investigation focused on the anti-inflammatory effects of this compound using animal models. Results showed a marked reduction in paw edema when treated with the compound compared to control groups, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What structural features of 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetic acid are critical for its biological activity?

The compound's bioactivity stems from its thiazole ring, urea linkage, and 4-chlorophenyl group. The thiazole ring provides rigidity and π-stacking capability, while the urea moiety enables hydrogen bonding with enzymatic targets (e.g., kinases or inflammatory mediators). The chlorophenyl group enhances lipophilicity, improving membrane permeability. Structural validation via X-ray crystallography confirms these motifs stabilize target binding .

Q. What analytical methods are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, confirming regiochemistry (e.g., thiazole substitution pattern) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy) and detects synthetic byproducts .
  • HPLC-UV: Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthesis protocols be optimized to enhance yield and sustainability?

  • Stepwise Optimization:
StepImprovementYield IncreaseReference
Urea FormationReflux in DMF at 80°C with triethylamine15%
Thiazole CyclizationMicrowave-assisted synthesis (100°C, 30 min)20%
PurificationContinuous flow chromatography (ethanol/hexane)Reduced solvent use by 40%
  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for acylation steps .

Q. How should contradictory bioactivity data (e.g., anti-inflammatory vs. anticancer) be reconciled?

  • Mechanistic Profiling: Use target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. topoisomerase IIα inhibition for anticancer effects) .
  • Structural Analogs: Synthesize derivatives lacking the chlorophenyl group to isolate activity contributions. For example, replacing 4-chlorophenyl with 3-fluorophenyl reduces anti-inflammatory potency by 50% but retains anticancer activity .
  • Dose-Response Curves: Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to identify cell-type-specific effects .

Q. What computational tools predict this compound’s binding modes, and how are they validated?

  • Molecular Docking (AutoDock Vina): Models interactions with targets like TNF-α (binding energy < -8 kcal/mol). Key residues (e.g., Tyr 59) form hydrogen bonds with the urea group .
  • Molecular Dynamics (GROMACS): Simulates stability over 100 ns; RMSD <2 Å indicates stable binding .
  • Validation: Surface plasmon resonance (SPR) confirms predicted KD values (e.g., 2.3 μM for COX-2 binding) .

Methodological Considerations

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design: Esterify the acetic acid moiety (e.g., ethyl ester prodrug increases solubility by 5-fold in PBS) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) for sustained release .

Q. How are metabolic stability and toxicity profiles assessed?

  • Microsomal Assays: Incubate with rat liver microsomes (RLM); t₁/₂ >60 min indicates favorable metabolic stability .
  • MTT Assay: Test cytotoxicity in HEK 293 cells (IC₅₀ >100 μM suggests low off-target toxicity) .

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